
Bis(N-salicylidene-4-chloroaniline)-nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(N-salicylidene-4-chloroaniline)-nickel(II), or BNCN, is a coordination compound composed of a nickel(II) ion complexed to two N-salicylidene-4-chloroaniline (SCA) ligands. It is a hybrid organic-inorganic compound that is used in a variety of scientific research applications, and has a wide range of biochemical and physiological effects.
科学的研究の応用
BNCN has been used in a variety of scientific research applications, including catalytic reactions, electrochemical reactions, and biological applications. In catalytic reactions, BNCN has been used as a catalyst for the oxidation of alcohols and amines, as well as for the synthesis of polymers and polymeric materials. In electrochemical reactions, BNCN has been used as an electrode material for the electrochemical oxidation of organic compounds. In biological applications, BNCN has been used to study the structure and function of enzymes, as well as to study the structure and function of proteins.
作用機序
The mechanism of action of BNCN is complex and not yet fully understood. However, it is believed that the nickel(II) ion complexed to the Bis(N-salicylidene-4-chloroaniline)-nickel(II) ligands act as an electron donor to the reaction, allowing the oxidation of organic compounds to occur. Additionally, the Bis(N-salicylidene-4-chloroaniline)-nickel(II) ligands may also act as an electron acceptor, allowing the oxidation of organic compounds to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNCN are still being studied. However, it is believed that BNCN may have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, BNCN has been shown to be toxic to certain types of cells, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
The advantages of using BNCN in lab experiments include its stability in aqueous solutions, its ability to catalyze a variety of chemical reactions, and its low cost. However, there are some limitations to using BNCN in lab experiments. For example, the reaction of BNCN with organic compounds can be difficult to control, and the reaction can produce toxic byproducts. Additionally, BNCN is not very soluble in organic solvents, which can limit its use in certain types of experiments.
将来の方向性
Given the potential applications of BNCN, there are many potential future directions for research. These include further studies on the mechanism of action of BNCN, further studies on the biochemical and physiological effects of BNCN, and further studies on the potential applications of BNCN in catalytic, electrochemical, and biological applications. Additionally, further studies on the synthesis of BNCN and the optimization of the synthesis process could lead to improved yields and lower costs. Finally, further studies on the toxicity of BNCN could lead to the development of safer and more effective uses of BNCN.
合成法
BNCN can be synthesized in two main ways: by the reaction of nickel(II) chloride hexahydrate and Bis(N-salicylidene-4-chloroaniline)-nickel(II) in an aqueous solution, or by the reaction of nickel(II) chloride hexahydrate and Bis(N-salicylidene-4-chloroaniline)-nickel(II) in an organic solvent. In the aqueous solution method, nickel(II) chloride hexahydrate is dissolved in water and Bis(N-salicylidene-4-chloroaniline)-nickel(II) is added. The reaction is then stirred and heated to allow the nickel(II) ion to complex with the Bis(N-salicylidene-4-chloroaniline)-nickel(II) to form BNCN. In the organic solvent method, nickel(II) chloride hexahydrate is dissolved in an organic solvent such as ethanol and Bis(N-salicylidene-4-chloroaniline)-nickel(II) is added. The reaction is then stirred and heated to allow the nickel(II) ion to complex with the Bis(N-salicylidene-4-chloroaniline)-nickel(II) to form BNCN.
特性
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10ClNO.Ni/c2*14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZUHVWJANUYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O.C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-salicylidene-4-chloroaniline)-nickel(II) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

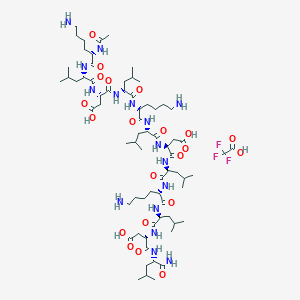


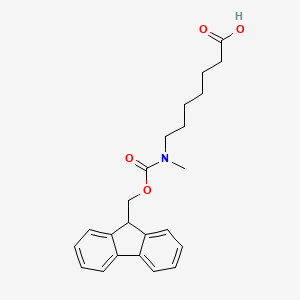

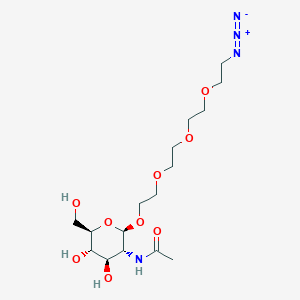

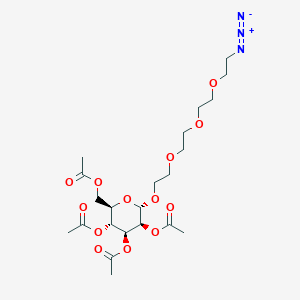
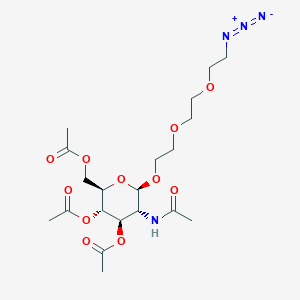


![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)